

Application Note: Analytical Characterization of Toly-Substituted Butanoic Acids

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Compound of Interest

Compound Name: (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

CAS No.: 270062-92-5

Cat. No.: B1302873

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Introduction & Scientific Context

Tolyl-substituted butanoic acids, specifically 4-(p-tolyl)butanoic acid (CAS: 4521-22-6) and its keto-derivative 4-(4-methylphenyl)-4-oxobutanoic acid (CAS: 37600-44-5), are critical scaffolds in medicinal chemistry.[1] They serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), histone deacetylase (HDAC) inhibitors, and complex heterocyclic pharmaceutical intermediates like bis-pyrazolo-1,4-dihydro-pyridines.[1]

The analytical challenge lies not in the detection of the pure compound, but in the regioselectivity. Synthetic routes, such as the Friedel-Crafts succinylation of toluene, often yield a mixture of para- (major) and ortho- (minor) isomers, with trace meta- impurities.[1]

Distinguishing these regioisomers is critical for maintaining the therapeutic index and safety profile of the final drug substance.

This guide provides a validated analytical framework for separating these isomers, characterizing their structure via NMR/MS, and quantifying them in complex matrices.

Physicochemical Profiling

Understanding the physicochemical properties is the prerequisite for robust method development.[1] The tolyl-butanoic acid moiety combines a lipophilic aromatic tail with a hydrophilic carboxylic head, necessitating pH-controlled chromatography.[1]

Property	Value (Approx.)	Analytical Implication
pKa (COOH)	4.7 – 4.8	Mobile phase pH must be < 2.8 to suppress ionization and ensure retention on RP columns.[1]
LogP	2.4 – 2.8	Moderately lipophilic; suitable for C18 or C8 phases.[1]
UV Maxima	228 nm, 256 nm	228 nm provides higher sensitivity; 256 nm offers higher specificity for the aromatic ring.[1]
Solubility	Methanol, DMSO, EtOAc	Sample diluents should match the initial mobile phase strength (e.g., 50% MeOH).[2]

High-Performance Liquid Chromatography (HPLC/UHPLC)[1][2][3]

Isomer Resolution Strategy

The separation of ortho-, meta-, and para- isomers requires exploiting the subtle differences in their hydrodynamic volume and

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interaction capabilities.[1] Standard C18 columns often co-elute meta- and para- isomers due to similar hydrophobicity.[1]

Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1] These phases interact with the

-electrons of the tolyl ring.[1] The steric hindrance of the ortho- methyl group disrupts this interaction, causing it to elute earlier, while the para- isomer maximizes contact area, eluting later.

Validated UHPLC Protocol[2]

Objective: Separation of 4-(p-tolyl)butanoic acid from its ortho- isomer and starting materials.

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
- Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 μ m, 2.1 x 100 mm[2][1]
- Column Temp: 40 °C (Higher temperature improves mass transfer for aromatic acids)[2]
- Flow Rate: 0.4 mL/min[2]
- Detection: UV @ 228 nm (Reference 360 nm)[2]
- Injection Vol: 2.0 μ L

Mobile Phase Gradient:

- Solvent A: 0.1% Formic Acid in Water (pH ~2.7)[2][3]
- Solvent B: Acetonitrile[2][4]

Time (min)	% Solvent B	Curve	Description
0.0	20	Initial	Equilibration
1.0	20	6	Isocratic hold to elute polar impurities
8.0	60	6	Linear gradient for isomer separation
9.0	95	1	Column wash
11.0	95	1	Wash hold
11.1	20	1	Re-equilibration

Critical Control Point: The use of 0.1% Formic Acid is non-negotiable. Without acidification, the carboxylic acid moiety will dissociate (COO⁻), leading to peak tailing and loss of retention.[2][1]

Spectroscopic Characterization

Mass Spectrometry (MS/MS)

In ESI- mode, tolyl-substituted butanoic acids yield a strong $[M-H]^-$ ion.^[1] However, positive mode (ESI+) with acid doping provides informative fragmentation for structural elucidation.^{[2][1]}

- Precursor Ion: $[M+H]^+ = 179.1$ (for 4-(p-tolyl)butanoic acid)^{[2][1]}
- Key Fragments:
 - m/z 161: Loss of water $[M+H - H_2O]^+$.^[1]
 - m/z 105: Tropylium ion / Tolylium cation ($C_7H_7^+$) – Characteristic of the aromatic tail.^[2]
 - m/z 133: Loss of COOH group (Alpha-cleavage).^[1]

McLafferty Rearrangement: For the keto-derivative (4-oxo-4-(p-tolyl)butanoic acid), a distinct McLafferty rearrangement occurs, yielding a base peak at m/z 119 (methylbenzoyl cation) or m/z 91 (tropylium), distinguishing it from the reduced butanoic acid form.^{[2][1]}

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the substitution pattern (para vs ortho).^[1]

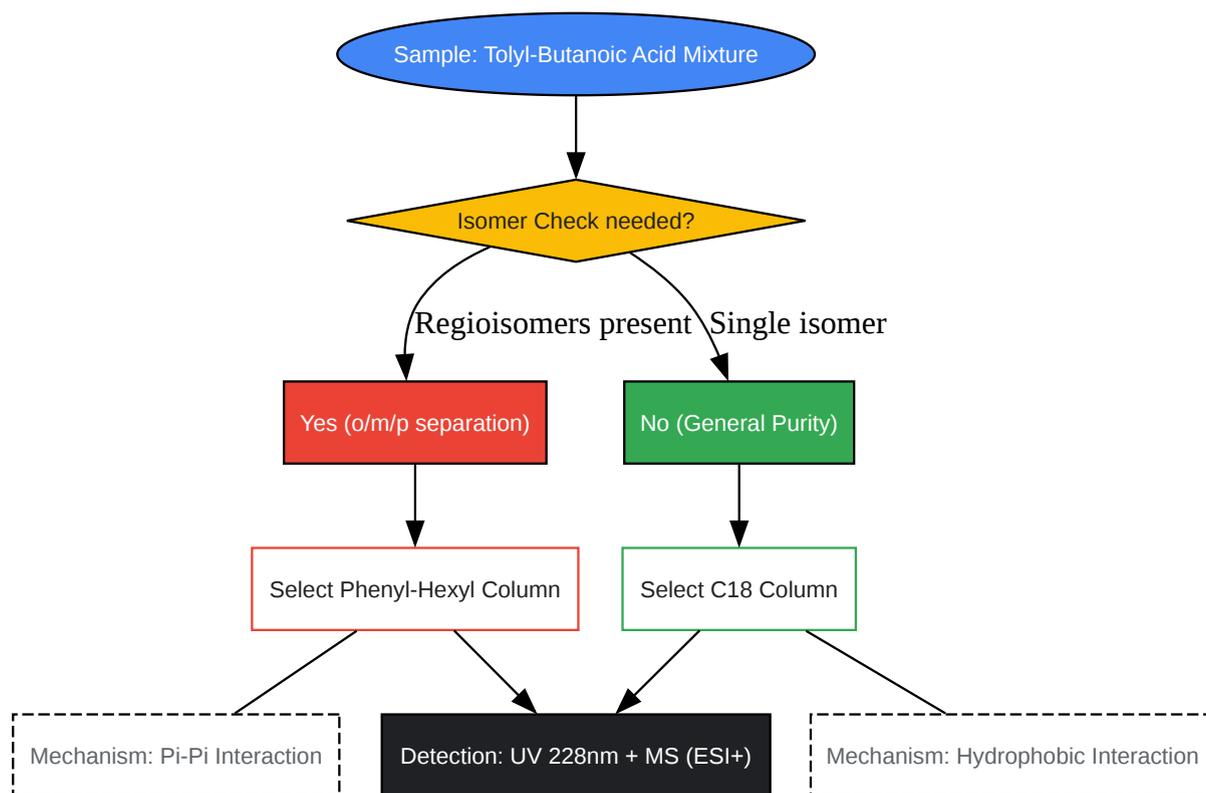
Table: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)

Proton Position	Chemical Shift (ppm)	Multiplicity	Integration	Diagnostic Note
Aromatic (Ar-H)	7.05 – 7.15	dd / m	4H	Para substitution shows a characteristic AA'BB' system (pseudo-doublets).[1] Ortho would show a complex ABCD pattern.[1]
Tolyl Methyl (Ar-CH ₃)	2.32	Singlet	3H	Shift varies slightly for ortho (shielded) vs para.
-CH ₂ (to COOH)	2.35	Triplet	2H	Diagnostic of the acid chain terminus.[1]
-CH ₂ (to Ar)	2.62	Triplet	2H	Benzylic protons; shift confirms attachment to ring.[1]
-CH ₂	1.94	Quintet	2H	Central methylene bridge.[1]
COOH	11.0 - 12.0	Broad Singlet	1H	Exchangeable with D ₂ O.[1]

Experimental Workflow Diagrams

Analytical Decision Matrix

This diagram outlines the decision process for selecting the correct separation mode based on the sample composition.[1]



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Figure 1: Decision matrix for column selection based on the analytical requirement (isomer resolution vs. general purity).

Sample Preparation Workflow

Standardized protocol for extracting these acids from biological matrices or reaction mixtures.

[1]



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Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring full recovery of the acidic analyte.

Detailed Protocol: Extraction & Analysis

Reagents Required[3][5][6][7][8]

- Reference Standard: 4-(p-tolyl)butanoic acid (>98% purity).[2][1]
- Solvents: LC-MS grade Acetonitrile, Methanol, Water.[1]
- Additives: Formic Acid (99% pure).[2][1]
- Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[2][1]

Step-by-Step Procedure

- Stock Preparation:
 - Weigh 10 mg of standard into a 10 mL volumetric flask.
 - Dissolve in 100% Methanol to create a 1.0 mg/mL Stock Solution.
 - Store at -20°C (Stable for 3 months).
- Sample Extraction (Biological Matrix):
 - Aliquot 100 µL of plasma/reaction mixture into a 1.5 mL centrifuge tube.
 - Critical Step: Add 10 µL of 10% Formic Acid.[1] Vortex 10s. Reason: This lowers pH to ~3, ensuring the drug is in its neutral (COOH) form, maximizing organic solubility.[2]
 - Add 500 µL of Ethyl Acetate.[1] Vortex vigorously for 2 minutes.[1]
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer the upper organic layer to a fresh glass vial.[1]
 - Evaporate to dryness under Nitrogen at 40°C.[1]

- Reconstitute in 100 µL of Mobile Phase A/B (80:20).
- System Suitability Test (SST):
 - Inject the standard (10 µg/mL).[2]
 - Acceptance Criteria:
 - Retention Time deviation: $< \pm 0.1$ min.[2][1][3]
 - Tailing Factor: $0.9 < T < 1.2$. [2][1]
 - Signal-to-Noise: > 100 . [1][5]

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